molecular formula C18H21ClN2O4S B5006635 N~2~-(4-chlorobenzyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B5006635
Poids moléculaire: 396.9 g/mol
Clé InChI: SEAOVJMPFAOQGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(4-chlorobenzyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 49823, is a small molecule drug that has shown promising results in scientific research. This compound belongs to the class of glycine site antagonists, which have been extensively studied for their potential therapeutic applications.

Mécanisme D'action

CGP 49823 acts as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory. By inhibiting the glycine site, CGP 49823 reduces the activity of the NMDA receptor, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have various biochemical and physiological effects. It has been shown to reduce glutamate release in the brain, which is a major excitatory neurotransmitter. Additionally, it has been shown to increase the levels of GABA, which is an inhibitory neurotransmitter. This leads to an overall decrease in neuronal activity, resulting in the observed anxiolytic and antipsychotic effects.

Avantages Et Limitations Des Expériences En Laboratoire

CGP 49823 has several advantages for use in lab experiments. It has a high affinity for the glycine site of the NMDA receptor, making it a potent antagonist. Additionally, it has been shown to have a good safety profile in animal studies, with no observed toxicity or adverse effects. However, one limitation of using CGP 49823 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

The potential therapeutic applications of CGP 49823 are still being explored, and there are several future directions for research in this area. One potential direction is the use of CGP 49823 in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, the development of more soluble analogs of CGP 49823 could improve its potential as a therapeutic agent.

Méthodes De Synthèse

CGP 49823 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-ethoxybenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide. Finally, the addition of glycine ethyl ester hydrochloride results in the formation of CGP 49823.

Applications De Recherche Scientifique

CGP 49823 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antipsychotic, and anticonvulsant properties in animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and epilepsy.

Propriétés

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-3-25-17-7-5-4-6-16(17)20-18(22)13-21(26(2,23)24)12-14-8-10-15(19)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAOVJMPFAOQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.